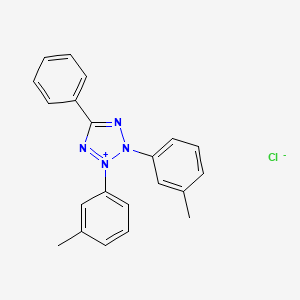
Prothioconazol-3-hydroxy-desthio
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a member of the class of triazoles and is known to have fungicidal properties . It is also referred to as 2- [2- (1-chlorocyclopropyl)-3- (2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione .
Synthesis Analysis
The synthesis process of this compound is carried out using 2- (1-chlorocyclopropyl)-1- (2-chlorophenyl)-3-hydrazinylpropan-2-ol as the starting material. The first step involves reacting with paraformaldehyde and ammonium thiocyanate, and the resulting product reacts in the second step with oxygen in the presence of potassium hydroxide and sulphur powder .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole-3-thione group substituted at position 2 by a 2- (1-chlorocyclopropyl)-3- (2-chlorophenyl)-2-hydroxypropyl group .Chemical Reactions Analysis
The compound can exist in two different crystal forms, of which form I is metastable at room temperature and form II is thermodynamically stable at room temperature . The appearance of active substances in different crystal forms is of great importance both for designing preparation processes and for developing formulations .Physical and Chemical Properties Analysis
The different forms of this chemical compound differ in numerous physicochemical properties. Differences in stability, solubility, hygroscopicity, melting point, particle density, and flowability may exert a strong influence on the quality and the effectiveness of crop treatment agents .Wissenschaftliche Forschungsanwendungen
Pestizid-Risikobewertung
Prothioconazol-3-hydroxy-desthio ist ein Wirkstoff in Pestiziden. Die Europäische Behörde für Lebensmittelsicherheit (EFSA) führte eine Peer-Review der Pestizid-Risikobewertung dieser Verbindung durch . Die Überprüfung umfasste verschiedene Aspekte, darunter seine Identität, physikalische/chemische/technische Eigenschaften, Analysenmethoden, Säugetiertoxikologie und dermale Absorption .
Toxikokinetik
Die EFSA-Überprüfung umfasste auch eine detaillierte Analyse der Toxikokinetik von this compound. Dazu gehörte die Untersuchung seiner Absorption, Verteilung, Ausscheidung und des Metabolismus .
Akute und chronische Toxizität
Es wurden Untersuchungen durchgeführt, um die akute und chronische Toxizität von this compound zu bewerten . Diese Studien sind entscheidend, um die potenziellen Gesundheitsrisiken im Zusammenhang mit der Exposition gegenüber dieser Verbindung zu verstehen.
Gesundheitsrisikobewertung
Eine Gesundheitsrisikobewertung wurde nach der Exposition von Bediensteten gegenüber mit dem Rucksack versprühtem Prothioconazol und seinem Hauptmetaboliten in Weizenfeldern in China durchgeführt . Die Studie ergab, dass das Expositionsrisiko für Bedienstete in der primären Risikobewertung nicht akzeptabel war, das Risiko jedoch bei integrierten Risikokontingenten von weniger als 1 auf einem besseren Schutzniveau akzeptabel war .
Umweltbelastung
Die Umweltbelastung von this compound ist ein weiterer wichtiger Forschungsbereich. In Feldversuchen wurden keine Rückstände von Prothioconazol oder seinen Metaboliten unterhalb von 20 cm Tiefe des Bodens nachgewiesen .
Schutzmaßnahmen
Forschungen haben gezeigt, dass eine gute Schutzausrüstung wie Hüte, langärmelige Hemden, lange Hosen, Socken, Schuhe und Gummi- oder Nitrilhandschuhe die Exposition gegenüber Prothioconazol und Prothioconazol-desthio wirksam verringern können .
Wirkmechanismus
Target of Action
Prothioconazole-3-hydroxy-desthio, also known as 2-Chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol, is a systemic triazolinthione fungicide . Its primary targets are diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in cereals, oilseed rape, and peanuts .
Mode of Action
The compound’s mode of action involves interference with the synthesis of ergosterol in the target fungi . It achieves this by inhibiting CYP51 , an enzyme that catalyzes the demethylation at C14 of lanosterol or 24-methylene dihydrolanosterol . This inhibition leads to morphological and functional changes in the fungal cell membrane .
Biochemical Pathways
The affected biochemical pathway is the ergosterol synthesis pathway in fungi . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to significant changes in cell membrane structure and function . The inhibition of CYP51 prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, prothioconazole-3-hydroxy-desthio is rapidly and extensively absorbed from the gastrointestinal tract . The highest concentrations of the compound are found in the liver, followed by the kidney, fat, thyroid, and adrenal gland . Excretion is initially extensive and relatively rapid, mainly via the feces . There is also evidence of extensive biliary excretion and enterohepatic recirculation .
Result of Action
The result of prothioconazole-3-hydroxy-desthio’s action is the inhibition of fungal growth and reproduction . By interfering with ergosterol synthesis, the compound induces morphological and functional changes in the fungal cell membrane . This disruption of cell membrane integrity inhibits the activity, growth, and reproduction of the fungi .
Action Environment
Environmental factors can influence the action, efficacy, and stability of prothioconazole-3-hydroxy-desthio. For instance, the compound has low mobility in soil , which can affect its distribution and availability to target organisms. Additionally, the compound’s efficacy can be influenced by the specific characteristics of the environment, such as pH and organic matter content . Proper use of protective equipment, such as hats, long-sleeve shirts, long pants, socks, shoes, and rubber or nitrile gloves, can effectively reduce exposure to the compound .
Biochemische Analyse
Biochemical Properties
Prothioconazole-3-hydroxy-desthio’s fungicidal properties can be attributed to its ability to inhibit CYP51A1 . This enzyme is required to biosynthesize ergosterol, a key component in the cell membrane of fungi . The inhibition of this enzyme disrupts the biosynthesis mechanism of ergosterol, leading to the death of the fungi .
Cellular Effects
In cellular processes, Prothioconazole-3-hydroxy-desthio has been shown to inhibit the activity, growth, and reproduction of Daphnia magna, a type of water flea . This indicates that Prothioconazole-3-hydroxy-desthio can have significant effects on various types of cells and cellular processes .
Molecular Mechanism
The primary mechanism of action involves the inhibition of CYP51, a crucial component in the demethylation process of lanosterol or 24-methyl dihydroano-sterol at position 14 . Disruption of this process results in the impaired biosynthesis mechanism of ergosterol .
Temporal Effects in Laboratory Settings
In laboratory settings, Prothioconazole-3-hydroxy-desthio shows a trend of increasing and then decreasing in wheat plants under two treatment methods . The concentration of Prothioconazole-3-hydroxy-desthio was higher in the high-concentration group than in the low-concentration group .
Dosage Effects in Animal Models
In animal models, the effects of Prothioconazole-3-hydroxy-desthio vary with different dosages . For instance, in Daphnia magna, the 48-h EC50 (concentration for 50% of the maximal effect) of Prothioconazole-3-hydroxy-desthio was 0.132 mg/L .
Metabolic Pathways
Prothioconazole gradually metabolizes to Prothioconazole-3-hydroxy-desthio . The metabolism of Prothioconazole-3-hydroxy-desthio was shown to be similar in all plant groups with Prothioconazole-3-hydroxy-desthio being the predominant compound of the total residues .
Transport and Distribution
Prothioconazole-3-hydroxy-desthio is of low mobility . In all field trials, no residues of Prothioconazole-3-hydroxy-desthio or of its metabolites were detected below 20 cm depth of soils .
Subcellular Localization
Given its role in inhibiting the enzyme CYP51A1, which is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane , it can be inferred that Prothioconazole-3-hydroxy-desthio likely interacts with this enzyme at the cellular level, potentially within the cell membrane or associated organelles.
Eigenschaften
IUPAC Name |
2-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c15-12-10(2-1-3-11(12)20)6-14(21,13(16)4-5-13)7-19-9-17-8-18-19/h1-3,8-9,20-21H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFCZDFLHQXWKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CC2=C(C(=CC=C2)O)Cl)(CN3C=NC=N3)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028350 |
Source


|
| Record name | 2-Chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)
![[4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]phenyl]cyclopropylmethanone](/img/structure/B590854.png)
![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)
![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)
